2,4-Dichloro-5-(tetrahydrothiophen-3-yl)pyrimidine
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Overview
Description
2,4-Dichloro-5-(tetrahydrothiophen-3-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a tetrahydrothiophen-3-yl group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(tetrahydrothiophen-3-yl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method involves the reaction of uracil with phosphorus trichloride and xylene amine, followed by heating to 130°C and refluxing for about 45 minutes. The mixture is then cooled, and the product is precipitated with crushed ice, filtered, and purified .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, solvent recovery and reuse are employed to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-(tetrahydrothiophen-3-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The tetrahydrothiophen-3-yl group can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: It can participate in Suzuki coupling reactions to form diarylated pyrimidines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines with different functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Coupling Reactions: Products include diarylated pyrimidines.
Scientific Research Applications
2,4-Dichloro-5-(tetrahydrothiophen-3-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential as an anti-inflammatory and antimicrobial agent.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-(tetrahydrothiophen-3-yl)pyrimidine involves its interaction with various molecular targets and pathways:
Anticancer Activity: It induces apoptosis in cancer cells by decreasing mitochondrial membrane potential and blocking cell cycle progression at the G2-M phase.
Anti-inflammatory Activity: It inhibits the expression and activity of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloropyrimidine: A simpler analog without the tetrahydrothiophen-3-yl group, known for its use in the synthesis of medicinally important compounds.
2,4-Disubstituted Thiazoles: Compounds with similar biological activities, including antibacterial and antifungal properties.
Uniqueness
2,4-Dichloro-5-(tetrahydrothiophen-3-yl)pyrimidine is unique due to the presence of the tetrahydrothiophen-3-yl group, which imparts distinct chemical and biological properties. This group enhances its potential as an anticancer and anti-inflammatory agent, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C8H8Cl2N2S |
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Molecular Weight |
235.13 g/mol |
IUPAC Name |
2,4-dichloro-5-(thiolan-3-yl)pyrimidine |
InChI |
InChI=1S/C8H8Cl2N2S/c9-7-6(3-11-8(10)12-7)5-1-2-13-4-5/h3,5H,1-2,4H2 |
InChI Key |
JBPLXHPRJGUOLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1C2=CN=C(N=C2Cl)Cl |
Origin of Product |
United States |
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